4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol
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Overview
Description
4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol is a complex organic compound that features a chlorinated phenol group and a pyrazole ring substituted with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The chlorinated phenol group can be introduced via electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, while the pyrazole ring can interact with enzyme active sites or receptors. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(3,4-dimethoxyphenyl)phenol: Lacks the pyrazole ring.
2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol: Lacks the chlorine atom.
4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)aniline: Contains an amine group instead of a phenol group.
Uniqueness
4-chloro-2-(5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)phenol is unique due to the combination of its chlorinated phenol group and the substituted pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
4-chloro-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-9,21H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPUBZJTPEZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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